Product packaging for Rivanicline (fumarate)(Cat. No.:)

Rivanicline (fumarate)

Cat. No.: B13998779
M. Wt: 278.30 g/mol
InChI Key: NDUVUFHHRZTPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Research Trajectories for Rivanicline (fumarate)

The research into Rivanicline has followed several distinct, yet interconnected, paths. Initially, its cognitive-enhancing, or nootropic, effects were the main focus, with studies exploring its potential in neurodegenerative diseases like Alzheimer's disease. nih.govdrugbank.comontosight.ai Subsequently, research uncovered its anti-inflammatory properties, leading to investigations into its use for conditions such as ulcerative colitis. nih.govdrugbank.com Furthermore, its stimulant and analgesic actions, believed to be mediated by increased noradrenaline release, have suggested other potential therapeutic avenues. nih.govwikipedia.org The compound has also been studied for its potential role in managing cognitive deficits associated with conditions like attention-deficit/hyperactivity disorder (ADHD). drugbank.comnih.gov

Table 1: Investigational Areas of Rivanicline (fumarate)

Therapeutic Area Rationale Key Research Focus
Neurodegenerative Diseases (e.g., Alzheimer's disease) Nootropic (cognitive-enhancing) effects. nih.govdrugbank.com Amelioration of memory deficits. caymanchem.com
Inflammatory Bowel Disease (e.g., Ulcerative Colitis) Inhibition of pro-inflammatory cytokine production (e.g., IL-8). nih.govdrugbank.com Reduction of inflammation and disease symptoms.
Pain Management Analgesic actions. nih.govwikipedia.org Efficacy in various pain models. medchemexpress.com
Cognitive Deficits (e.g., in ADHD) Modulation of cholinergic neurotransmission. nih.govnih.gov Improvement in attention and executive function. nih.gov
Smoking Cessation Partial agonist activity at nicotinic receptors. ontosight.ai Alleviation of nicotine (B1678760) withdrawal symptoms.

Historical Context of Rivanicline (fumarate) Discovery and Early Preclinical Exploration

Rivanicline, chemically known as (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine, emerged from research programs aimed at developing selective nAChR ligands. wikipedia.orgcaymanchem.com Early preclinical studies in the 1990s characterized its pharmacological profile. In vitro studies demonstrated its high affinity and selectivity for the α4β2 nAChR subtype. caymanchem.commedchemexpress.com Subsequent in vivo research in animal models provided evidence of its potential therapeutic effects. For instance, studies in rodents showed that Rivanicline could reverse cognitive deficits induced by agents like scopolamine (B1681570) and was effective in models of memory impairment. caymanchem.com These early findings established Rivanicline as a promising lead compound for further development.

Rivanicline (fumarate) as a Subject in Contemporary Medicinal Chemistry Research

In the realm of contemporary medicinal chemistry, Rivanicline serves as a valuable scaffold for the design of new and improved therapeutic agents. Its well-defined structure-activity relationship (SAR) provides a foundation for creating analogs with enhanced selectivity, potency, and pharmacokinetic properties. Researchers continue to synthesize and evaluate derivatives of Rivanicline with the goal of separating its various pharmacological effects to target specific disease states more effectively. This ongoing research underscores the enduring importance of Rivanicline as a model compound for understanding the complex pharmacology of nicotinic acetylcholine (B1216132) receptors.

Table 2: Key Preclinical Findings for Rivanicline

Study Type Model Key Finding Reference
In Vitro Binding Assay Rat brain membranes High affinity for [(3)H]nicotine binding sites (Ki = 24 nM). medchemexpress.com
In Vitro Functional Assay M10 cells expressing nAChR subtypes Selective agonist for α4β2 nAChRs (EC50 = 0.73 µM for chicken channels). caymanchem.com
In Vivo Cognitive Study Passive avoidance test in mice Prevented scopolamine-induced memory deficits. caymanchem.com
In Vivo Cognitive Study Radial arm maze in a rat model of memory impairment Decreased the number of errors. caymanchem.com
In Vivo Pain Study Various pain models in mice and rats Produced significant antinociceptive effects. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O4 B13998779 Rivanicline (fumarate)

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

but-2-enedioic acid;N-methyl-4-pyridin-3-ylbut-3-en-1-amine

InChI

InChI=1S/C10H14N2.C4H4O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;5-3(6)1-2-4(7)8/h2,4-6,8-9,11H,3,7H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

NDUVUFHHRZTPAW-UHFFFAOYSA-N

Canonical SMILES

CNCCC=CC1=CN=CC=C1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Advanced Pharmacological Investigations of Rivanicline Fumarate

Receptor Interaction Profile of Rivanicline (fumarate)

Rivanicline (fumarate), also known as RJR-2403, is a chemical compound that has been the subject of significant pharmacological research due to its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for various cognitive processes, and their modulation by ligands like rivanicline offers potential avenues for neuropharmacological exploration. The interaction of rivanicline with these receptors is characterized by a notable degree of selectivity and specific binding kinetics, which have been elucidated through advanced pharmacological assays.

Rivanicline is recognized as a partial agonist at neuronal nicotinic acetylcholine receptors. wikipedia.orgdrugbank.com As a partial agonist, it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist. This property is significant as it can lead to a modulation of receptor activity, potentially stabilizing it within a therapeutic window. The partial agonistic nature of rivanicline means it can act as a functional antagonist in the presence of a full agonist by competing for the same binding site, while still maintaining a baseline level of receptor stimulation.

Research has demonstrated that rivanicline exhibits a high degree of selectivity for specific subtypes of nAChRs, which are pentameric ligand-gated ion channels composed of various alpha (α) and beta (β) subunits.

Rivanicline demonstrates a pronounced selectivity and high affinity for the α4β2 subtype of neuronal nicotinic acetylcholine receptors. wikipedia.orgmedchemexpress.com This subtype is one of the most abundant in the central nervous system and is implicated in a variety of cognitive functions. The binding affinity of rivanicline for the α4β2 nAChR has been quantified through radioligand binding assays, revealing a dissociation constant (Ki) of 26 nM. medchemexpress.com The potency of rivanicline at this receptor subtype, measured as the half maximal effective concentration (EC50), has been determined to be 16 μM. medchemexpress.com

Interactive Table 1: Binding Affinity and Potency of Rivanicline (fumarate) at α4β2 nAChR

ParameterValue
Ki26 nM
EC5016 μM

The selectivity of rivanicline for the α4β2 nAChR is further highlighted when its interaction with other nAChR subtypes, such as the α7 receptor, is examined. The α7 nAChR is another prominent subtype in the brain, involved in processes like attention and sensory gating. In comparison to its high affinity for the α4β2 subtype, rivanicline shows significantly lower potency at the α7 nAChR. The EC50 value for rivanicline at the α7 nAChR is reported to be 240 μM, indicating a much lower potency compared to its effect on the α4β2 subtype. medchemexpress.com This demonstrates a clear pharmacological preference of rivanicline for the α4β2 receptor.

Interactive Table 2: Comparative Potency of Rivanicline (fumarate) at nAChR Subtypes

nAChR SubtypeEC50 Value
α4β216 μM
α7240 μM

The characterization of the binding properties of rivanicline at nAChRs has been heavily reliant on established in vitro pharmacological techniques.

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor. This technique involves the use of a radioactively labeled compound (the radioligand) that binds to the receptor of interest. In the context of rivanicline research, these assays are used to determine its binding affinity (Ki) for different nAChR subtypes.

The general principle of a competitive radioligand binding assay involves incubating a preparation of cells or membranes containing the target receptor with a fixed concentration of a radioligand that is known to bind to the receptor. Increasing concentrations of the unlabeled test compound, in this case rivanicline, are then added. The ability of rivanicline to displace the radioligand from the receptor is measured by quantifying the amount of radioactivity bound to the receptor preparation. From this data, the concentration of rivanicline that inhibits 50% of the specific binding of the radioligand (the IC50) can be determined. The IC50 value is then used to calculate the Ki value, which represents the intrinsic binding affinity of the compound for the receptor.

For the study of nAChR subtypes, specific radioligands are employed. For instance, [3H]cytisine is a commonly used radioligand for labeling α4β2 nAChRs, while [3H]methyllycaconitine is utilized for α7 nAChRs. nih.gov The separation of receptor-bound radioligand from the unbound radioligand is typically achieved through rapid filtration.

Ligand-Receptor Binding Methodologies in Rivanicline (fumarate) Research

Surface Plasmon Resonance (SPR) Applications in Receptor Interaction Studies

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technology used to study molecular interactions in real-time. In the context of pharmacology, SPR is instrumental for characterizing the binding kinetics and affinity of a drug candidate, such as Rivanicline, to its target receptor. This technique involves immobilizing one interacting partner, typically the receptor protein (e.g., the human α4β2 nicotinic acetylcholine receptor), onto a sensor chip with a thin metal film. rcsb.org A solution containing the other interacting partner, the ligand (Rivanicline), is then flowed over this surface.

Binding between the ligand and the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is measured in real-time and recorded in a sensorgram, which plots the response units against time.

From the sensorgram, several key kinetic parameters can be determined:

Association rate constant (ka): This measures the rate at which the ligand binds to the receptor.

Dissociation rate constant (kd): This measures the rate at which the ligand-receptor complex dissociates.

Equilibrium dissociation constant (KD): Calculated as the ratio of kd/ka, the KD value is a measure of the binding affinity. A lower KD value signifies a higher binding affinity between the drug and its target.

By employing SPR, researchers can gain detailed insights into the specific binding characteristics of Rivanicline with the α4β2 nAChR and other potential off-target receptors. This data is crucial for understanding the compound's potency and selectivity, providing a quantitative basis for its pharmacological profile.

Cellular and Molecular Mechanisms of Action for Rivanicline (fumarate)

Rivanicline is a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting selectivity for the α4β2 subtype. wikipedia.org Its mechanism of action is multifaceted, involving the modulation of neurotransmitter systems, anti-inflammatory pathways, and processes related to cognitive function.

Neurotransmitter Modulation and Release Mechanisms (e.g., Noradrenaline)

One of the key pharmacological effects of Rivanicline is its ability to stimulate the release of noradrenaline. wikipedia.org This action is believed to mediate the compound's stimulant and analgesic properties. wikipedia.orgdrugbank.com As a partial agonist at presynaptic α4β2 nAChRs, Rivanicline triggers the opening of these ligand-gated ion channels located on nerve terminals. The subsequent influx of ions, including calcium, leads to the depolarization of the presynaptic membrane. nih.gov This depolarization initiates the process of exocytosis, where vesicles containing noradrenaline fuse with the cell membrane and release the neurotransmitter into the synaptic cleft. nih.gov The increased availability of noradrenaline in the synapse enhances noradrenergic signaling, which can influence various physiological and cognitive functions, including attention, memory, and mood. nih.gov

Modulation of Inflammatory Pathways by Rivanicline (fumarate)

Beyond its effects on the central nervous system, Rivanicline demonstrates significant anti-inflammatory activity. wikipedia.org This is primarily achieved through its interaction with nicotinic receptors on immune cells, which activates the cholinergic anti-inflammatory pathway.

A notable anti-inflammatory action of Rivanicline is its effective inhibition of Interleukin-8 (IL-8) production. wikipedia.orgdrugbank.com Studies have shown that Rivanicline can suppress IL-8 production induced by inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS) in various cell types. drugbank.com IL-8 is a potent pro-inflammatory chemokine responsible for the recruitment and activation of neutrophils, playing a critical role in the inflammatory cascade. By inhibiting its production, Rivanicline can disrupt this key inflammatory process.

The anti-inflammatory effects of nicotinic agonists like Rivanicline are mediated through the cholinergic anti-inflammatory pathway. nih.govdergipark.org.tr Activation of nAChRs on immune cells, particularly macrophages, can regulate downstream signaling cascades that control the production of pro-inflammatory cytokines. nih.govmdpi.com Two prominent molecular mechanisms involved are the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. nih.govdergipark.org.trmdpi.com

NF-κB Pathway: NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and IL-8. nih.gov Activation of nAChRs can inhibit the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB from translocating to the nucleus and initiating the transcription of inflammatory genes, thereby suppressing the inflammatory response. nih.gov

JAK2/STAT3 Pathway: The activation of α7 nAChR, another subtype involved in the cholinergic anti-inflammatory pathway, can lead to the phosphorylation of JAK2, which in turn phosphorylates and activates STAT3. nih.gov Activated STAT3 can have complex roles, including the induction of anti-inflammatory mediators like IL-10 and the suppression of pro-inflammatory cytokine synthesis.

By modulating these intracellular signaling pathways, Rivanicline can effectively reduce the production and release of key inflammatory mediators.

Investigation of Nootropic Mechanisms at the Cellular Level

Rivanicline was initially developed for its potential nootropic, or cognitive-enhancing, effects, particularly in the context of conditions like Alzheimer's disease. wikipedia.org The cellular basis for these effects is linked to its primary action as a neuronal nicotinic receptor agonist. medchemexpress.com

Research indicates that Rivanicline can rescue learning and improve cognitive function by activating presynaptic nAChRs, which leads to an enhanced release of the neurotransmitter glutamate (B1630785). medchemexpress.com Glutamate is the primary excitatory neurotransmitter in the brain and plays a fundamental role in synaptic plasticity, the molecular basis for learning and memory. nih.gov The activation of presynaptic nAChRs on glutamatergic terminals facilitates calcium influx, which is a direct trigger for the release of glutamate into the synapse. nih.gov This enhanced glutamatergic transmission can strengthen synaptic connections and improve cognitive processes such as memory formation and recall. medchemexpress.comnih.gov Studies have demonstrated that Rivanicline can significantly improve performance in tasks related to working and reference memory. medchemexpress.com

Data Tables

Table 1: Receptor Binding Profile of Rivanicline

Receptor SubtypeBinding ParameterValue
Rat Brain Cortex nAChRsKi26 nM
Rat Brain Cortex nAChRsEC50732 nM
α4β2 nAChRKi26 nM
α4β2 nAChREC5016 μM
α7 nAChREC50240 μM
Data sourced from MedchemExpress. medchemexpress.com

Table 2: Summary of Cellular Mechanisms of Rivanicline

Cellular ActionMechanismAssociated Effect
Neurotransmitter ReleasePartial agonist at presynaptic α4β2 nAChRs, leading to depolarization and exocytosis. nih.govIncreased release of Noradrenaline. wikipedia.org
Anti-inflammatoryInhibition of pro-inflammatory signaling cascades.Suppression of TNF-α and LPS-induced Interleukin-8 (IL-8) production. drugbank.com
Nootropic EffectActivation of presynaptic nAChRs on glutamatergic terminals.Enhanced release of Glutamate, improving learning and memory. medchemexpress.com

Preclinical Research Methodologies and Findings for Rivanicline Fumarate

In Vitro Experimental Models in Rivanicline (fumarate) Studies

In vitro models are crucial in preclinical research for elucidating the pharmacological profile of a compound at the molecular and cellular level. For Rivanicline (fumarate), also known by its research code RJR-2403, these studies have been fundamental in characterizing its interaction with specific neuronal targets.

Cell-based assays are employed to determine a compound's affinity and functional potency at its intended biological target, typically a receptor or ion channel expressed in a controlled cellular environment. These assays are essential for confirming target engagement and understanding the initial cellular response to the compound.

Studies have characterized Rivanicline as a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. semanticscholar.orgacnp.org Specifically, radioligand binding assays and functional assays using cell lines expressing nAChR subtypes have demonstrated that Rivanicline is highly selective for the α4β2 nAChR subtype. semanticscholar.orgacnp.org Binding affinity, measured as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. Functional potency, often measured as the half-maximal effective concentration (EC50), indicates the concentration required to produce 50% of the maximum biological response, such as ion flux.

Table 1: In Vitro Binding Affinity and Functional Potency of Rivanicline
TargetAssay TypeParameterValueSource
Rat Brain Cortex nAChRsBinding AffinityKi26 nM semanticscholar.org
Rat Brain Cortex nAChRsFunctional PotencyEC50732 nM semanticscholar.org
α4β2 nAChR SubtypeBinding AffinityKi26 nM semanticscholar.org
α4β2 nAChR SubtypeFunctional PotencyEC5016 μM semanticscholar.org

Electrophysiology techniques, such as patch-clamp recording, provide direct measurement of ion channel function in response to a pharmacological agent. These methods are used to characterize how a compound alters the electrical properties of individual cells or neurons.

Patch-clamp electrophysiological experiments have been conducted using rat brainstem and medullary slice preparations to investigate the effects of Rivanicline. nih.govnih.gov In these studies, Rivanicline (RJR-2403) was applied to neurons while recording their electrical activity. The results demonstrated that Rivanicline is an agonist at the α4β2 nAChR subtype, capable of evoking nAChR-mediated inward currents in hypoglossal motor neurons. nih.gov These currents were nearly abolished by the application of an α4β2 antagonist, confirming the subtype selectivity of Rivanicline's action at a functional, electrophysiological level. nih.gov

Mechanistic studies in isolated tissue preparations, such as brain slices and synaptosomes (isolated nerve terminals), allow for the investigation of a compound's effect on neurotransmitter release and synaptic function within a preserved, localized neural circuit.

The effects of Rivanicline (RJR-2403) have been examined in various isolated tissue models. In studies using rat brain slices from the dorsal raphe nucleus, Rivanicline was shown to increase the frequency of glutamate (B1630785) spontaneous excitatory postsynaptic currents (sEPSCs) in serotonin (B10506) neurons, indicating an enhancement of glutamatergic neurotransmission. jneurosci.org Research on rat thalamic synaptosomes found Rivanicline to be as potent and efficacious as nicotine (B1678760) in stimulating cation efflux. acnp.org However, in rat striatal slices, Rivanicline was significantly less potent than nicotine in stimulating dopamine (B1211576) release. acnp.org Furthermore, in synaptosomes from the nucleus accumbens, Rivanicline did not alter the release of a glutamate analog that was induced by NMDA receptor activation. frontiersin.org

Table 2: Mechanistic Findings for Rivanicline in Isolated Tissue Preparations
Tissue PreparationFindingSource
Rat Dorsal Raphe Nucleus SlicesIncreased glutamate sEPSC frequency in serotonin neurons. jneurosci.org
Rat Thalamic SynaptosomesStimulated cation efflux with potency and efficacy similar to nicotine. acnp.org
Rat Striatal Slices10-30 fold less potent than nicotine in stimulating dopamine release. acnp.org
Rat Nucleus Accumbens SynaptosomesDid not modify NMDA-induced glutamate analog outflow. frontiersin.org

In Vivo Animal Models for Investigating Rivanicline (fumarate) Efficacy

In vivo animal models are essential for evaluating the physiological and behavioral effects of a compound in a whole, living organism. These models are particularly important for assessing potential therapeutic efficacy in complex processes like cognition.

Animal models of cognitive dysfunction are used to test the potential of compounds to improve learning and memory. These models often involve inducing a temporary cognitive deficit in rodents using a pharmacological agent and then assessing whether the test compound can prevent or reverse this impairment.

A widely used rodent model for studying anti-amnesic effects involves the administration of scopolamine (B1681570), a muscarinic receptor antagonist that induces transient deficits in learning and memory, mimicking certain aspects of cholinergic dysfunction. The cognitive performance of the animals is then evaluated using behavioral tasks such as the passive avoidance test, Y-maze, or Morris water maze. jneurosci.org The passive avoidance task, for instance, measures fear-motivated memory by assessing an animal's latency to enter a dark compartment where it previously received a mild foot shock.

In a passive avoidance paradigm, Rivanicline demonstrated the ability to significantly restore learning and cognitive function. semanticscholar.org Specifically, it was shown to reverse scopolamine-induced amnesia in a step-through passive avoidance test in rodents. semanticscholar.org

Table 3: In Vivo Anti-amnesic Effects of Rivanicline
Animal ModelBehavioral TaskKey FindingSource
Scopolamine-Induced Amnesia in RodentsStep-Through Passive AvoidanceReversed scopolamine-induced amnesia, increasing step-through latency. semanticscholar.org

Models of Cognitive Function and Neuroprotection

Enhancement of Recognition Memory in Animal Models

Rivanicline (fumarate) has been investigated in various preclinical animal models to assess its potential cognitive-enhancing effects, particularly concerning recognition memory. These studies often employ models where memory deficits are pharmacologically induced to mimic cognitive impairment.

A common method involves the use of scopolamine, a muscarinic receptor antagonist, to induce amnesia in rodents. In a passive avoidance task, Rivanicline (fumarate) demonstrated the ability to reverse scopolamine-induced memory deficits in rats. medchemexpress.com Similarly, it was shown to improve both working and reference memory in rats with brain lesions created by ibotenic acid, as evaluated in an 8-arm radial maze test. medchemexpress.com Another model, the impairment of eyeblink conditioning in mice, also showed that Rivanicline (fumarate) could restore learning abilities. medchemexpress.com These findings suggest that by acting as a neuronal nicotinic receptor agonist, Rivanicline (fumarate) can ameliorate cognitive dysfunction in these models. medchemexpress.com

The novel object recognition (NOR) test is another widely used assay to evaluate recognition memory. nih.gov While specific studies on Rivanicline using the NOR test are not detailed in the provided results, the model is central to assessing memory enhancement. For instance, studies with other nicotinic agonists like varenicline (B1221332) have utilized the NOR test to demonstrate memory enhancement, linking the effect to specific brain regions like the medial prefrontal cortex and α7 nicotinic acetylcholine receptors (nAChRs). nih.gov The scopolamine-induced memory impairment model remains a common, though debated, tool for assessing compounds like Rivanicline. nih.gov Critics point out that scopolamine's effects may not fully replicate the apathy-like symptoms or age-related activity reduction seen in conditions like Alzheimer's disease, highlighting a potential disconnect between the model and the human condition it aims to mimic. nih.gov

Animal ModelMethod of Memory ImpairmentKey Findings for Rivanicline (fumarate)Citation
Male Wistar RatsScopolamine-induced amnesiaReversed amnesia and increased step-through latency in passive avoidance tests. medchemexpress.com
RatsIbotenic acid lesions of the forebrainEnhanced both working and reference memory in an 8-arm radial maze. medchemexpress.com
MiceImpairment of eyeblink conditioningRestored learning ability. medchemexpress.com

Models of Inflammatory Conditions (e.g., Ulcerative Colitis) for Rivanicline (fumarate)

While direct preclinical studies of Rivanicline (fumarate) in ulcerative colitis (UC) models were not prominently found, the mechanism of action of nicotinic agonists is highly relevant to this area of research. Nicotine, a well-known nicotinic agonist, has shown anti-inflammatory effects in models of UC, providing a rationale for investigating similar compounds like Rivanicline. nih.govresearchgate.net

Animal models are indispensable for studying the complex pathogenesis of UC and for the preclinical evaluation of potential therapies. researchgate.net A widely used and well-characterized model is the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice. nih.gov This model mimics several clinical and histological features of human UC, including weight loss, bloody diarrhea, and inflammatory cell infiltration in the colon. nih.gov Studies using the DSS model have shown that oral administration of low-dose nicotine can reduce disease severity and colonic levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov However, the route of administration and dosage are critical, as chronic infusion of nicotine did not produce the same protective effect. nih.gov

Other models used to investigate UC pathogenesis include chemically induced models and genetic models, such as transgenic (Tg) or gene knockout (KO) mice. nih.gov For example, IL-7 Tg mice spontaneously develop colitis, providing a model to study T-cell-mediated pathogenesis. nih.gov These various models allow researchers to target specific aspects of the disease, such as epithelial barrier dysfunction, aberrant immune responses, or the role of enteric microbes. researchgate.net Given that Rivanicline is a potent neuronal nicotinic receptor agonist, these established UC models would be appropriate for evaluating its potential anti-inflammatory effects. medchemexpress.com

Model TypeSpecific ModelDescriptionCitation
Chemically-InducedDextran Sodium Sulfate (DSS) ModelAdministration of DSS in drinking water induces acute colitis in rodents, mimicking clinical and histological features of human UC. nih.gov
GeneticIL-2 Knockout (KO) MiceThese mice lack the regulatory cytokine IL-2 and develop spontaneous colitis, useful for studying immune dysregulation. nih.gov
GeneticIL-7 Transgenic (Tg) MiceThese mice overexpress the cytokine IL-7 and develop acute colitis, providing a model for T-cell-mediated pathogenesis. nih.gov

Pain and Stimulant Action Models for Rivanicline (fumarate)

Preclinical evaluation of Rivanicline (fumarate) has included assessments in models of pain and physiological actions that can be interpreted relative to stimulant effects. Compared to nicotine, Rivanicline was found to be 15-50 times less potent in producing certain physiological effects in mice, such as reductions in body temperature, respiration, and locomotor activity. medchemexpress.com This suggests a potentially different profile regarding stimulant or depressant actions at higher doses.

The study of pain in preclinical models is complex, with a historical reliance on reflexive withdrawal from noxious stimuli as a primary endpoint. nih.gov Over time, models have evolved to better mimic clinical pain states, including inflammatory and neuropathic pain. nih.govmdpi.com

Inflammatory Pain Models: Often involve injecting substances like carrageenan or Complete Freund's Adjuvant (CFA) into an animal's paw to induce inflammation and hypersensitivity. mdpi.com

Neuropathic Pain Models: These are typically created by surgically injuring a peripheral nerve, such as in the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models, to replicate nerve-damage-related pain. mdpi.commdpi.com

Methodological Considerations for Animal Model Selection and Translational Relevance

The selection of an appropriate animal model is a critical step in preclinical research, profoundly influencing the translational relevance of the findings. rsc.orgnih.gov Animal models are essential for understanding disease mechanisms and for the initial evaluation of a new drug candidate's efficacy and safety before human trials. rsc.orgmdpi.com However, high attrition rates for drugs progressing from preclinical to clinical phases have raised concerns about the predictive power of these models. nih.gov

Key considerations in model selection include physiological and pathophysiological similarities to the human condition, the ability to replicate disease-like states, and practical factors like availability and lifespan. nih.gov To formalize this evaluation, researchers often assess a model's validity based on three criteria: rsc.org

Face Validity: The model phenotypically mimics the symptoms or biology of the human disease.

Construct Validity: The model shares a similar underlying cause or pathogenic mechanism with the human disease.

Predictive Validity: The model can predict which treatments will be effective in humans.

Ensuring that the goal of treatment in the animal model corresponds to the clinical goal is another crucial consideration. rsc.org Methodological rigor, including standardization of study design and transparent reporting, is paramount for improving the reliability and translational relevance of preclinical experiments. mdpi.com

The predictive value of preclinical animal models is a subject of ongoing debate and refinement in drug discovery. While these models have been integral to major advances in biomedical science, their ability to consistently predict clinical outcomes is limited. rsc.orgresearchgate.net Fewer than 10% of drug candidates that show promise in preclinical studies, including in vitro and animal models, progress to become approved therapies. pharmafeatures.com

Several factors contribute to this "translational gap":

Biological Differences: Genetic, metabolic, and immunological disparities between laboratory animals (often genetically homogenous rodents) and the diverse human population can lead to different drug responses. mdpi.commckinsey.com

Model Simplification: Animal models may not fully recapitulate the complexity of human diseases, which can involve decades of development and various environmental and lifestyle factors. mdpi.com

Mismatch in Study Design: As seen in pain research, differences in the disease subtype, endpoints measured, and dosing regimens between preclinical and clinical studies can undermine predictive value. nih.gov

Despite these limitations, animal models remain crucial. nih.gov Genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDX), for example, offer higher fidelity in cancer research by more closely recapitulating human disease genetics and pathology. mdpi.comcsmres.co.uk The ultimate goal is to improve preclinical modeling to provide more accurate predictions of clinical success and failure, thereby making drug development more efficient and successful. nih.govnih.gov

In response to the ethical concerns and scientific limitations of animal testing, significant advancements have been made in developing non-animal testing methodologies, often referred to as New Approach Methodologies (NAMs). mckinsey.comdrugtargetreview.com This shift is supported by regulatory changes, such as the FDA Modernization Act 2.0, which removed the mandate for animal testing for new drug applications, allowing for the use of validated alternatives. mckinsey.comdrugtargetreview.com

NAMs are being increasingly integrated into preclinical research to improve the prediction of human responses and reduce reliance on animals. mckinsey.comcertara.com These technologies fall into several categories:

In Vitro Systems: These include advanced cell culture techniques that better mimic human physiology. drugtargetreview.com

3D Organoids and Bioprinting: These are three-dimensional cell cultures that self-organize to replicate the structure and function of human organs, offering a more accurate model for testing drugs for diseases like cancer. drugtargetreview.comnih.gov

Microphysiological Systems (MPS) or "Organs-on-a-Chip": These devices use human cells to recreate the key functions of an organ, allowing for the study of drug metabolism, toxicity, and efficacy in a human-relevant context. pharmafeatures.comnih.gov The Emulate Liver-Chip, for instance, has shown better prediction of drug-induced liver injury than animal models. harvard.edu

In Silico Tools: These involve computer-based modeling and simulation to predict a drug's properties. certara.com Artificial intelligence (AI) and machine learning are used to analyze complex biological data to forecast a drug's pharmacokinetics, toxicity, and efficacy before it is ever synthesized. mckinsey.com

While no single method can completely replace animal testing for all aspects of drug development, a "weight of evidence" approach, combining data from various NAMs and targeted animal studies, is emerging as the future of preclinical evaluation. drugtargetreview.comcertara.com This integrated strategy aims to provide a more complete and human-relevant picture of a drug's potential safety and efficacy. harvard.edugeneonline.com

Medicinal Chemistry and Synthetic Strategies for Rivanicline Fumarate

Synthetic Methodologies for Rivanicline (fumarate) and Analogues

The synthesis of Rivanicline and its analogues is crucial for enabling extensive biological evaluation and SAR studies. Research has focused on creating efficient and stereocontrolled synthetic pathways.

An established and convenient pathway for the synthesis of Rivanicline and its analogues has been developed, often centered around key chemical reactions that construct the core structure of the molecule. A common multi-step approach involves the following key transformations:

Carbon-Carbon Bond Formation: The initial step typically involves creating the carbon skeleton. A Heck reaction is a frequently employed method for this purpose. This palladium-catalyzed cross-coupling reaction can form the vinyl-pyridine bond by reacting 3-bromopyridine with an appropriate alkene partner.

Introduction of the Amine Functionality: Following the construction of the pyridinyl-butenyl backbone, the terminal amine group is introduced. This can be achieved through a substitution reaction. For instance, an intermediate with a good leaving group, such as a tosylate, can be displaced by methylamine in a nucleophilic substitution reaction to yield the final N-methyl-4-(pyridin-3-yl)but-3-en-1-amine structure of Rivanicline.

The fumarate salt is then typically prepared in a final step by reacting the Rivanicline free base with fumaric acid in a suitable solvent, leading to the precipitation of the more stable and crystalline Rivanicline (fumarate).

The primary stereochemical feature of Rivanicline is the geometry of the carbon-carbon double bond, which exists in the (E)-configuration. Achieving high stereoselectivity in favor of this isomer is a key goal in its synthesis.

The Mizoroki-Heck reaction is instrumental in this regard, as it often proceeds with high stereoselectivity, favoring the formation of the trans (E)-alkene. The mechanism of the Heck reaction involves a syn-addition of the organopalladium species across the double bond, followed by a syn-β-hydride elimination. The steric and electronic factors of the reactants and the catalyst system can be fine-tuned to maximize the yield of the desired (E)-isomer over the (Z)-isomer. The choice of palladium catalyst, ligands, base, and solvent are all critical parameters that can be optimized to control the stereochemical outcome of the reaction.

The development of chemical scaffolds related to Rivanicline is a key strategy in medicinal chemistry to discover novel ligands with improved potency, selectivity, and pharmacokinetic properties. This involves the systematic modification of the three main components of the Rivanicline structure:

The Pyridine Ring: The pyridine moiety can be replaced with other heterocyclic or aromatic systems to probe their interactions with the nAChR binding site.

The Alkene Linker: The length, rigidity, and substitution pattern of the four-carbon chain can be altered. For example, the double bond could be replaced with a triple bond or a cyclopropyl group to create more rigid analogues, or the chain length could be varied.

The Terminal Amine: The N-methyl group can be substituted with other alkyl groups or incorporated into a cyclic structure to evaluate the impact on receptor binding and functional activity.

The synthesis of these new scaffolds allows for a broad exploration of the chemical space around the original Rivanicline molecule, potentially leading to the discovery of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Rivanicline (fumarate)

SAR studies are fundamental to understanding how the chemical structure of Rivanicline relates to its biological activity at nAChRs. These studies guide the rational design of new analogues with enhanced pharmacological profiles.

The interaction of Rivanicline with the α4β2 nAChR is governed by specific pharmacophoric features that are characteristic of many nicotinic agonists. The key structural motifs essential for its activity include:

A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring serves as a crucial hydrogen bond acceptor. It is believed to form a hydrogen bond with a backbone NH group of a leucine residue (β2L119) in the complementary subunit of the receptor, often mediated by a water molecule. nih.gov

A Cationic Center: The secondary amine in the side chain is protonated at physiological pH, forming a cationic head. This charged group engages in a cation-π interaction with the electron-rich aromatic rings of tryptophan residues (specifically TrpB) located in a region of the receptor known as the "aromatic box". This interaction is a critical anchoring point for the ligand within the binding site.

The Spacer: The butenyl chain acts as a molecular spacer, holding the pyridine ring and the cationic amine at an optimal distance and orientation to simultaneously engage with their respective binding pockets within the receptor interface.

These three features constitute the essential pharmacophore for high-affinity binding and agonist activity at the α4β2 nAChR.

Systematic chemical modifications of the Rivanicline structure have provided valuable insights into the SAR at nAChRs. Studies on related nicotinic agonists, such as epibatidine, have shown how substitutions on the pyridine ring can significantly alter affinity, efficacy, and subtype selectivity. nih.gov These findings can be extrapolated to understand the SAR of Rivanicline.

Side Chain Modifications: Altering the side chain can affect potency and selectivity. For instance, the length and rigidity of the linker between the pyridine ring and the amine are critical. While Rivanicline has a flexible butenyl chain, more rigid analogues could potentially lock the molecule into a more favorable conformation for binding, leading to increased affinity or selectivity.

The following interactive table summarizes SAR data from studies on pyridine ring-substituted analogues of the nicotinic agonist epibatidine, which provides insights applicable to Rivanicline.

Modification on Pyridine RingEffect on Binding Affinity (β2 vs β4 subunits)Effect on Efficacy (relative to acetylcholine)Effect on Potency (α4β4 vs α4β2/α3β4)
Fluoro52- to 875-fold greater affinity for β2-containing receptors3-fold greater efficacy at α4β4 receptorsEquipotent at all receptors tested
Bromo4- to 55-fold greater affinity for β2-containing receptorsModestly greater efficacy at α4β45- to 10-fold greater potency at α4β4
Amino10- to 115-fold greater affinity for β2-containing receptors3-fold greater efficacy at α3β42- to 4-fold greater potency at α3β4 and α4β4
Norchloro114- to 3500-fold greater affinity for β2-containing receptors2-fold greater efficacy at α4β2 and α4β44- to 5-fold greater potency at α4β4 and α3β4

Data adapted from studies on epibatidine analogues, demonstrating the principles of SAR for pyridinyl nAChR agonists. nih.gov

These studies highlight that even subtle changes to the chemical structure can lead to significant differences in pharmacological activity, underscoring the importance of detailed SAR exploration in the design of selective nAChR ligands.

Computational Approaches in Rivanicline (fumarate) SAR Analysis (e.g., QSAR, AI/ML)

Computational methods are integral to modern medicinal chemistry for understanding the structure-activity relationships (SAR) of compounds like Rivanicline. While specific Quantitative Structure-Activity Relationship (QSAR) or Artificial Intelligence/Machine Learning (AI/ML) studies published exclusively on Rivanicline are not prevalent in the public domain, the application of these techniques to α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists is well-established. These approaches are crucial for deciphering the complex interplay between a ligand's physicochemical properties and its biological activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the Rivanicline series, a QSAR study would involve compiling a dataset of Rivanicline analogues and their corresponding binding affinities (Ki) or functional potencies (EC50) at the α4β2 receptor. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated.

Commonly used descriptors in such studies include:

Electronic descriptors: (e.g., partial atomic charges, dipole moment) which are critical given the importance of cation-π and hydrogen bonding interactions at the nAChR binding site.

Steric descriptors: (e.g., molecular volume, surface area) which define the size and shape requirements for optimal receptor fit.

Hydrophobic descriptors: (e.g., LogP) which influence both receptor binding and pharmacokinetic properties.

Topological descriptors: which describe the connectivity and branching of the molecule.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. acs.org These methods generate 3D contour maps that visualize regions where modifications to the ligand structure would favorably or unfavorably impact biological activity. For Rivanicline, CoMFA/CoMSIA could highlight specific areas around the pyridine ring or the butenylamine side chain where steric bulk, positive/negative charge, or hydrophobicity could be optimized to enhance receptor affinity. acs.org

Table 1: Example Descriptors and Potential Findings from a Hypothetical QSAR Study of Rivanicline Analogues

Descriptor ClassSpecific Descriptor ExamplePotential SAR Insight for Rivanicline Series
ElectronicElectrostatic Potential on Pyridine NitrogenA more negative potential could enhance hydrogen bonding with receptor backbone donors, increasing affinity.
StericVan der Waals Volume of Side ChainContour maps might indicate a confined pocket, suggesting that bulky substituents on the butenylamine chain would decrease activity.
HydrophobicLogPA positive correlation might be found up to an optimal point, after which increased lipophilicity could lead to non-specific binding or poor solubility.
H-BondingNumber of H-bond Acceptors/DonorsCoMSIA fields could reveal key locations where adding H-bond acceptors would be beneficial for target engagement.

Artificial Intelligence and Machine Learning (AI/ML)

More recently, AI/ML algorithms have been employed to build more complex and predictive SAR models. These models can handle vast datasets and identify non-linear relationships that traditional QSAR methods might miss. For a compound series like Rivanicline's, ML models (e.g., Random Forest, Support Vector Machines, or Neural Networks) could be trained to predict the binding affinity or functional activity of novel, unsynthesized analogues. This allows for the rapid in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. researchgate.net

Lead Optimization Strategies Applied to Rivanicline (fumarate) Series

Lead optimization is an iterative process in drug discovery that aims to refine the properties of a promising lead compound, such as Rivanicline, to produce a clinical candidate. patsnap.com The primary goals are to enhance efficacy and selectivity for the intended target while improving pharmacokinetic and safety profiles. danaher.comnih.gov For the Rivanicline series, optimization efforts would focus on its activity as a partial agonist at the α4β2 nAChR.

Key strategies include:

SAR-Directed Modification: Systematically altering the chemical structure to improve target-related properties. This involves modifying the pyridine core, the butenylamine side chain, and the terminal methylamino group of Rivanicline to probe for improved interactions with the receptor.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetics while retaining the desired biological activity. For instance, the pyridine ring could be replaced with other heterocycles to modulate basicity and metabolic stability.

Scaffold Hopping: Making more significant changes to the core molecular structure while preserving the key pharmacophoric elements necessary for binding. This can lead to novel chemical series with improved properties or a more favorable intellectual property position. nih.gov

Structure-Based Drug Design (SBDD): Utilizing high-resolution structural information of the target receptor, often from cryo-electron microscopy (cryo-EM) or homology modeling, to guide the design of more potent and selective ligands. dntb.gov.ua

Enhancement of Target Engagement Properties

Enhancing target engagement involves modifying a compound's structure to improve its affinity, selectivity, and duration of interaction with its biological target. For Rivanicline, the target is the α4β2 nAChR. Rivanicline itself is a partial agonist, binding selectively to this subtype. drugbank.comwikipedia.org

Strategies to enhance engagement with the α4β2 receptor include:

Optimizing Key Interactions: The binding of nicotinic agonists is driven by specific interactions within the receptor's ligand-binding domain. A crucial interaction is the cation-π bond between the protonated nitrogen of the ligand and an aromatic tryptophan residue (TrpB) in the receptor. nih.gov Modifications to Rivanicline's side chain to optimize the presentation of its cationic center could strengthen this bond.

Modulating Hydrogen Bonding: The pyridine nitrogen of nicotinic ligands typically acts as a hydrogen bond acceptor. Fine-tuning the basicity and steric accessibility of Rivanicline's pyridine nitrogen could enhance this interaction and improve affinity. nih.govnih.gov

Improving Subtype Selectivity: Rivanicline shows selectivity for the α4β2 subtype. Further modifications could be guided by structural differences between nAChR subtypes to minimize binding to other receptors (e.g., α3β4 ganglionic or α7 subtypes), which could reduce potential side effects. dntb.gov.ua

Table 2: In Vitro Binding Affinities and Potencies of Rivanicline and Nicotine (B1678760) at nAChRs

CompoundTargetBinding Affinity (Ki)Functional Potency (EC50)
Rivaniclineα4β2 nAChR26 nM16 µM
RivaniclineRat Brain Cortex nAChRs26 nM732 nM
(-)-Nicotineα4β2 nAChR~1-6 nMVariable (Agonist)

Data compiled from multiple sources. nih.govmedchemexpress.com Ki and EC50 values can vary based on experimental conditions.

Strategies for Modulating Preclinical Pharmacokinetic Profiles (e.g., Metabolic Stability)

A favorable pharmacokinetic (PK) profile is essential for a drug candidate. Lead optimization heavily focuses on improving properties like absorption, distribution, metabolism, and excretion (ADME). A key challenge is often metabolic instability, where the compound is rapidly cleared by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.

Rivanicline contains a pyridine ring, which can be susceptible to CYP-mediated oxidation. pressbooks.pub Strategies to improve the metabolic stability of Rivanicline would focus on identifying and blocking these "metabolic soft spots."

Common medicinal chemistry strategies include:

Introduction of Electron-Withdrawing Groups: Adding groups like fluorine or chlorine to the pyridine ring can deactivate it towards oxidative metabolism by lowering the electron density of the aromatic system.

Blocking Sites of Metabolism: Placing metabolically robust groups (e.g., a methyl group or fluorine) at positions identified as sites of metabolism can sterically hinder the approach of metabolic enzymes. acs.org

Heterocyclic Bioisosteres: Replacing the pyridine ring with a more metabolically stable heterocycle. For example, incorporating additional nitrogen atoms (e.g., moving to a pyrimidine or triazole) can increase resistance to CYP oxidation. nih.gov

Ring Saturation: In some cases, replacing an aromatic ring like pyridine with a saturated analogue (e.g., piperidine) can dramatically increase metabolic stability, partly by increasing polarity and reducing recognition by oxidative enzymes. acs.orgchemrxiv.org

Table 3: Example Strategies to Improve Metabolic Stability of Pyridine-Containing Scaffolds

StrategyStructural Modification ExampleRationalePotential Outcome
Aromatic Ring DeactivationAddition of Fluorine to the Pyridine RingReduces electron density, making the ring less susceptible to CYP-mediated oxidation.Increased half-life in human liver microsomes (HLM).
Scaffold HoppingReplacement of Pyridine with PyrimidineThe additional nitrogen atom deactivates the ring towards oxidation.Significantly improved metabolic stability. nih.gov
Ring SaturationReplacement of Pyridine with PiperidineIncreases sp³ character and polarity, reducing lipophilicity and CYP metabolism. acs.orgDramatic improvement in metabolic half-life. chemrxiv.org
Metabolic BlockingIntroduction of a Methyl Group adjacent to a labile protonSterically shields the site of oxidation from enzymatic attack.Reduced rate of clearance. acs.org

Future Directions and Academic Perspectives on Rivanicline Fumarate Research

Integration of Rivanicline (fumarate) Research into Broader Drug Discovery Paradigms

The trajectory of Rivanicline's development from a potential treatment for Alzheimer's disease to a candidate for ulcerative colitis exemplifies key shifts in drug discovery strategies. Its integration into these paradigms highlights the dynamic nature of pharmaceutical research, where initial hypotheses evolve based on emerging biological insights.

The discovery of Rivanicline is characteristic of a target-based drug discovery approach. This strategy begins with a specific molecular target—in this case, the α4β2 nicotinic acetylcholine (B1216132) receptor—that is hypothesized to be involved in a disease process. pharmafeatures.com Rivanicline was designed to selectively interact with this receptor subtype, a common strategy for developing compounds with potentially higher efficacy and fewer side effects. patsnap.com

Target-based screening is highly efficient and allows for the rational optimization of a drug's activity against its intended target. pharmafeatures.com However, this approach relies on a well-validated link between the target and the disease, which is not always fully understood.

In contrast, phenotypic screening involves testing compounds in cellular or animal models of a disease to see if they produce a desired effect, without pre-selecting a molecular target. technologynetworks.complengegen.com This method can uncover novel mechanisms of action but often requires complex subsequent studies to identify the drug's target. technologynetworks.com While target-based screening has been predominant, there is a renewed appreciation for phenotypic approaches, especially for identifying first-in-class medicines. plengegen.comnih.gov

The development of Rivanicline fits squarely within the target-based paradigm, which has successfully yielded more "best-in-class" drugs by refining activity against a known biological mediator. technologynetworks.com

Table 1: Comparison of Drug Discovery Approaches

FeatureTarget-Based ScreeningPhenotypic Screening
Starting Point A known biological target (e.g., α4β2 nAChR)A disease model (e.g., cell or animal)
Primary Goal Identify compounds that modulate the targetIdentify compounds that reverse a disease phenotype
Mechanism Known from the outsetOften unknown initially; requires deconvolution
Key Advantage Rational design and optimization are possibleCan uncover novel targets and mechanisms
Common Outcome "Best-in-class" drugs"First-in-class" drugs

This table provides a generalized comparison of the two primary drug discovery screening methodologies.

Drug repurposing, or finding new therapeutic uses for existing drugs, offers a significantly streamlined path to approval by leveraging pre-existing safety and manufacturing data. nih.gov Rivanicline's own development history, shifting from a focus on cognitive enhancement in Alzheimer's disease to anti-inflammatory effects for ulcerative colitis, is a clear example of this strategy.

This initial repurposing opens avenues for further investigation into other conditions where α4β2 nAChR modulation could be beneficial. The widespread expression of these receptors in the central and peripheral nervous systems suggests potential applications in a variety of disorders. nih.gov

Future research could explore Rivanicline for:

Chronic Pain Management : Nicotinic receptors are known to be involved in pain signaling pathways. nih.gov

Other Inflammatory and Autoimmune Diseases : The anti-inflammatory properties demonstrated in the context of ulcerative colitis may be applicable to other conditions like rheumatoid arthritis or psoriasis.

Depression and Anxiety : Modulation of nicotinic receptors can influence the release of neurotransmitters such as dopamine (B1211576) and serotonin (B10506), which are implicated in mood disorders.

Computational approaches, such as analyzing gene expression data and molecular docking studies, can help identify and prioritize new potential indications for Rivanicline, accelerating its path into new clinical investigations. nih.govresearchgate.net

Advanced Computational and In Silico Approaches for Rivanicline (fumarate) Design

Modern drug design heavily relies on computational, or in silico, methods to predict and refine the properties of new chemical entities. grafiati.comrug.nl For a compound like Rivanicline, these techniques are instrumental in optimizing its selectivity and affinity for the α4β2 nAChR.

Key computational approaches applicable to the design and optimization of Rivanicline and similar nAChR modulators include:

Molecular Docking : This technique simulates the binding of a ligand (Rivanicline) to the three-dimensional structure of its target receptor (α4β2 nAChR). It helps predict binding affinity and orientation, guiding the design of more potent molecules.

Virtual Screening : Large libraries of virtual compounds can be rapidly screened against the receptor's binding site to identify promising new candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the activity of new, unsynthesized analogs.

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, helping to identify potential liabilities early in the discovery process. chemrxiv.org

These computational tools reduce the time and cost associated with traditional trial-and-error laboratory screening and are essential for the rational design of next-generation nAChR modulators with improved therapeutic profiles. rug.nl

Collaborative Research Models in Rivanicline (fumarate) Development (Academic-Industry Partnerships)

The development of novel therapeutics like Rivanicline is an expensive and complex undertaking that increasingly relies on partnerships between academic institutions and the pharmaceutical industry. drugbank.com These collaborations leverage the distinct strengths of each sector to accelerate the translation of basic scientific discoveries into clinical applications. technologynetworks.com

Academic Institutions are typically the source of foundational biological insights and innovative early-stage discoveries. drugbank.com University labs often elucidate the roles of novel targets like specific nAChR subtypes in disease.

Pharmaceutical Companies provide the resources, infrastructure, and expertise necessary for drug development, including large-scale chemical synthesis, preclinical safety testing, clinical trial management, and navigating regulatory pathways. drugbank.comlifescienceleader.com

The journey of a compound like Rivanicline likely involves several stages of collaboration:

Basic Research (Academia) : Initial discovery of the link between α4β2 nAChR and a specific disease.

Early Discovery (Academia/Industry) : Identification of lead compounds through screening and initial optimization, often supported by industry funding or as a joint venture.

Preclinical & Clinical Development (Industry) : The pharmaceutical partner takes the lead on formal IND-enabling studies and conducting Phase I-III clinical trials.

Such partnerships are critical for overcoming the "valley of death" in drug development, where promising academic discoveries often fail to advance due to a lack of funding and developmental expertise. lifescienceleader.com

Emerging Research Avenues for nAChR Modulators Beyond Established Applications

While nAChR modulators have been traditionally explored for cognitive disorders and smoking cessation, emerging research is uncovering their potential in a much broader range of therapeutic areas. The focus is expanding from direct agonists to include various types of allosteric modulators, which can fine-tune receptor activity with potentially greater safety and efficacy. unifi.itnih.gov

Table 2: Emerging Therapeutic Areas for nAChR Modulators

Therapeutic AreanAChR Subtype(s)Rationale and Mechanism
Neuroinflammation α7Activation of the "cholinergic anti-inflammatory pathway," which can suppress pro-inflammatory cytokine production in the brain and periphery.
Chronic & Neuropathic Pain α7, α4β2Modulation of neurotransmitter release in pain-processing circuits within the spinal cord and brain.
Parkinson's Disease α7, α6β2Potential to protect against neurodegeneration in the nigrostriatal pathway and alleviate L-DOPA-induced dyskinesia. acs.org
Sepsis α7Attenuation of systemic inflammation and organ damage by modulating the immune response.
Metabolic Syndrome α7Regulation of inflammation and metabolic function in tissues like the liver and adipose.

This table summarizes key emerging areas of research for nicotinic acetylcholine receptor (nAChR) modulators and the primary receptor subtypes implicated.

Future research will likely focus on developing subtype-selective positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and "silent agonists" to achieve more precise therapeutic effects. nih.govnih.gov These advanced modulators offer a sophisticated approach to harnessing the therapeutic potential of the nicotinic cholinergic system for a wide array of complex diseases. unifi.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.